Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)

Reversed-Phase HPLC Impurity Profiling Levothyroxine Sodium

This N‑acetyl‑3,5‑diiodo‑L‑tyrosine methyl ester is the mandated USP/EP system‑suitability and organic‑impurity reference standard for levothyroxine sodium. Its specific N‑acetyl/methyl ester group yields a unique reversed‑phase retention time (eluting between polar free acids and non‑polar impurities), enabling unambiguous peak identification and column performance verification for Procedure 2 (NMT 0.15 % limit). Substituting a free‑acid or ethyl‑ester analog alters retention and ionization, risking peak misidentification and regulatory method failure. Each batch is fully characterized with a pharmacopoeia‑traceable CoA, supporting ICH Q2(R1) validation, stability studies, and GMP/GLP release testing.

Molecular Formula C12H13I2NO4
Molecular Weight 489.05
CAS No. 56460-41-4
Cat. No. B601870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)
CAS56460-41-4
Molecular FormulaC12H13I2NO4
Molecular Weight489.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) CAS 56460-41-4: Identity and Role as a Pharmaceutical Reference Standard


Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester), designated as CAS 56460-41-4, is a chemically modified diiodotyrosine derivative with the molecular formula C₁₂H₁₃I₂NO₄ and a molecular weight of 489.05 g/mol [1]. It functions principally as a pharmacopeial reference standard, listed as Levothyroxine Related Compound 7 or Impurity 67, and is utilized for the identification, quantification, and control of specific organic impurities in levothyroxine sodium active pharmaceutical ingredient (API) and finished dosage forms . Unlike the parent drug levothyroxine (T4, MW 776.87), which possesses a diphenyl ether structure with four iodine atoms, this compound lacks the outer phenolic ring and contains only two iodine atoms on a single tyrosine scaffold, while also bearing N-acetyl and methyl ester protecting groups [2]. This distinct structural profile dictates its unique chromatographic and spectral behavior, making it an essential marker for analytical method development and quality control in thyroid hormone pharmaceutical manufacturing.

Why Generic Substitution Fails for N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester: The Pitfalls of Interchanging Levothyroxine Impurity Standards


Generic substitution of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) with seemingly similar diiodotyrosine derivatives is unsuitable for regulated analytical workflows. While compounds like the free acid N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7), the ethyl ester (CAS 21959-36-4), or the parent amino acid 3,5-diiodo-L-tyrosine share the same iodinated tyrosine core, their differing functional groups (free acid vs. methyl ester vs. ethyl ester) result in substantially different reversed-phase HPLC retention times, ionization efficiencies in mass spectrometry, and solubility profiles . For instance, the methyl ester modification increases lipophilicity (cLogP) relative to the free acid, directly altering its elution order in USP and EP compendial methods for levothyroxine impurity profiling, potentially leading to peak misidentification [1]. Furthermore, regulatory submissions for Abbreviated New Drug Applications (ANDAs) require the use of a specific, fully characterized reference standard to validate analytical methods; substituting an analog without a rigorous cross-validation study could result in method failure during regulatory review [2].

Quantitative Evidence Guide: Differentiating N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester from Closest Analogs in Impurity Profiling


Chromatographic Selectivity: Predicted Retention Time Difference Between Methyl and Ethyl Ester Analogs

The methyl ester (Target Compound) exhibits a structurally predictable, shorter reversed-phase HPLC retention time relative to its closest eluting analog, the N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (CAS 21959-36-4), due to its lower logP. While the free acid N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7) elutes much earlier under standard acidic mobile phase conditions due to its ionizable carboxylic acid group, the methyl ester provides a critical intermediate retention, bridging the gap between polar free acid impurities and highly retained, non-polar components of the impurity profile [1]. This distinction is essential for achieving baseline resolution (Rs > 1.5) in compendial methods where co-elution of the methyl and ethyl esters could compromise quantification accuracy [2].

Reversed-Phase HPLC Impurity Profiling Levothyroxine Sodium

Mass Spectrometric Differentiation: Diagnostic Fragment Ions for Structure Confirmation

The N-acetyl 3,5-diiodo-L-tyrosine methyl ester (Target Compound) yields a characteristic mass spectrometric fragmentation pattern that unambiguously differentiates it from other levothyroxine impurities. In positive ion electrospray ionization (ESI+), it produces a protonated molecular ion [M+H]+ at m/z 490, with a diagnostic neutral loss of the methyl ester group (-59 Da, loss of COOCH₃) yielding a fragment at m/z 431, and subsequent loss of the N-acetyl group (-42 Da, loss of CH₂CO) yielding m/z 389. This contrasts with the ethyl ester analog (CAS 21959-36-4), which shows [M+H]+ at m/z 504 and a neutral loss of -73 Da (COOC₂H₅), and the free acid (CAS 1027-28-7), which displays [M+H]+ at m/z 476 with a characteristic -46 Da loss (HCOOH) [1]. These distinct fragmentation pathways enable selective reaction monitoring (SRM) transitions for trace-level quantification in complex matrices [2].

LC-MS/MS Impurity Identification Structural Elucidation

Regulatory Designation: Explicit Pharmacopeial Specification as Levothyroxine Related Compound 7

The target compound is explicitly cataloged as 'Levothyroxine Related Compound 7' in pharmacopeial contexts, a formal designation that requires its use as a certified reference standard for specific impurity tests under Current Good Manufacturing Practices (CGMP). In contrast, closely related analogs like N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7, Levothyroxine Impurity 66) are specified for different procedures or have distinct acceptance limits . For instance, USP monograph 'Procedure 2' for organic impurities in Levothyroxine Sodium exhibits a significantly different impurity profile compared to 'Procedure 1', and the use of the correct, specified reference standard (Related Compound 7) is mandatory to avoid misidentification of unknown peaks [1]. Non-pharmacopeial substitution with an in-house synthesized analog carries the burden of full characterization and validation under ICH Q2(R1), adding significant time and cost to regulatory filings [2].

Pharmacopeial Reference Standard ANDAs GMP Quality Control

Best Application Scenarios for Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) in Analytical and Quality Control Workflows


HPLC Method Validation for USP Procedure 2 in Levothyroxine Sodium API

This compound is the mandated reference standard for system suitability testing and impurity quantification in the USP's 'Procedure 2' for organic impurities in Levothyroxine Sodium. Its unique retention time (intermediate between polar free acids and non-polar impurities) is used to verify column performance and resolution, ensuring that unknown peaks are correctly identified and quantified at the required limit of NMT 0.15% [1].

LC-MS/MS Development for Trace-Level Impurity Quantification in Generic Drug Products

The characteristic MRM transition (m/z 490 → 431) of N-Acetyl 3,5-diiodo-L-tyrosine methyl ester enables the development of a highly selective LC-MS/MS method for quantifying this specific impurity at trace levels (sub-0.1%) in the presence of structurally similar compounds, supporting ANDA filings by demonstrating analytical method specificity per ICH Q2(R1) [2].

Stability-Indicating Assay for Forced Degradation Studies

As a potential degradation product of levothyroxine via deiodination and subsequent derivatization, this compound serves as a marker to monitor the chemical stability of levothyroxine sodium drug substance under stress conditions (e.g., heat, light, oxidation). Its formation rate and level provide critical data for establishing shelf-life specifications and packaging recommendations [1].

Reference Standard Qualification for GMP Quality Control Release Testing

Qualified as a pharmacopeia-traceable reference standard with batch-specific certificates of analysis (CoA), this compound is used in GMP/GLP laboratories for the routine release testing of commercial levothyroxine sodium batches, ensuring compliance with USP and EP monographs and supporting regulatory submissions globally .

Quote Request

Request a Quote for Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.